Acid Brown 5

Description

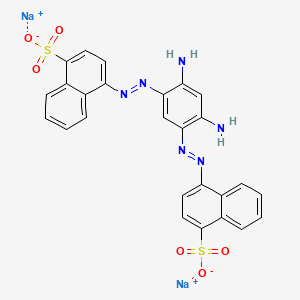

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H18N6Na2O6S2 |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChI Key |

UZAJXKAPLQJTPL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Acid Brown 5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 5, also identified by its Colour Index name C.I. 20095, is a synthetic dye belonging to the double azo class of compounds. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are responsible for their color. Acid dyes are typically water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, tailored for a technical audience.

Chemical Structure and Identification

This compound is synthesized from the diazotization of two equivalents of 4-aminonaphthalene-1-sulfonic acid and subsequent coupling with one equivalent of benzene-1,3-diamine. This reaction forms a symmetric diazo compound.

Caption: Synthesis of this compound from its precursors.

Physicochemical and General Properties

| Property | Value | Reference |

| IUPAC Name | disodium;4-amino-3-[[4-[[4-sulfonatonaphthalen-1-yl]diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate | |

| Synonyms | C.I. This compound, C.I. 20095, Acid Brown L, Brown 2R, Brown 7R, Brown BN | |

| CAS Number | 5850-05-5 | |

| Molecular Formula | C₂₆H₁₈N₆Na₂O₆S₂ | |

| Molecular Weight | 620.57 g/mol | |

| Appearance | Brown powder | |

| Hue | Reddish-brown | |

| Solubility | Soluble in water, slightly soluble in ethanol | |

| Chemical Class | Double Azo Dye | |

| Light Fastness | 2 (Poor) | |

| Washing Fastness | 2-3 (Poor to Moderate) |

Experimental Protocols

Due to the limited availability of detailed experimental protocols specifically for this compound in peer-reviewed literature, a general procedure for the synthesis and purification of a similar diazo dye is provided below. This protocol can be adapted by researchers for the synthesis of this compound.

Synthesis of this compound

The synthesis of this compound involves a two-step diazotization-coupling reaction.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Diazotization of 4-Aminonaphthalene-1-sulfonic acid:

-

Suspend two molar equivalents of 4-aminonaphthalene-1-sulfonic acid in dilute hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of sodium nitrite (two molar equivalents) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

-

-

Azo Coupling:

-

Dissolve one molar equivalent of benzene-1,3-diamine in a weakly acidic to neutral aqueous solution.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the benzene-1,3-diamine solution with vigorous stirring. The pH of the reaction mixture should be maintained in the appropriate range for coupling (typically weakly acidic to neutral for this type of coupling).

-

Continue stirring for 1-2 hours, allowing the coupling reaction to go to completion. A colored precipitate of this compound will form.

-

-

Isolation and Purification:

-

The dye can be precipitated from the solution by the addition of sodium chloride ("salting out").

-

Collect the crude dye by vacuum filtration and wash it with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified dye in a vacuum oven at a moderate temperature.

-

Analytical Characterization

The synthesized and purified this compound should be characterized using various analytical techniques to confirm its identity and purity.

Logical Relationship for Analysis:

Caption: A logical workflow for the analytical characterization of this compound.

Experimental Protocols for Analysis:

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of this compound in deionized water.

-

Record the absorption spectrum from 200 to 800 nm using a double-beam UV-Vis spectrophotometer.

-

Determine the wavelength of maximum absorbance (λmax). For brown dyes, a broad absorption across the visible spectrum is expected.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet of the solid dye or use an ATR-FT-IR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify characteristic peaks for functional groups such as N=N (azo), S=O (sulfonate), N-H, and aromatic C-H and C=C stretching vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the dye in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The spectra will be complex due to the large number of aromatic protons and carbons, but can be used for structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable reversed-phase HPLC method using a C18 column.

-

The mobile phase would typically be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Use a UV-Vis detector set at the λmax of the dye.

-

This method can be used to determine the purity of the synthesized dye.

-

Signaling Pathways

As this compound is a synthetic dye primarily used for coloring textiles and other materials, there is no known or expected signaling pathway associated with it in the context of drug development or biological systems. Its primary interactions are with the substrates it is intended to color.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. While specific experimental data for some properties are not widely published, the provided general protocols for synthesis and analysis of similar azo dyes offer a solid foundation for researchers and scientists working with this compound. The information presented, including the structured data tables and workflow diagrams, is intended to be a valuable resource for technical professionals.

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Acid Brown 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the laboratory-scale synthesis and purification of Acid Brown 5 (C.I. 20095), a di-azo dye. The information compiled herein is based on established principles of azo dye chemistry and is intended to provide a comprehensive protocol for its preparation in a laboratory setting.

Overview and Chemical Properties

This compound is a water-soluble dye characterized by two azo (-N=N-) groups, which act as the primary chromophore.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 20095 |

| CAS Number | 5850-05-5 |

| Chemical Class | Di-azo Dye |

| Molecular Formula | C₂₆H₁₈N₆Na₂O₆S₂ |

| Molecular Weight | 620.57 g/mol |

| Appearance | Brown Powder |

| Hue | Reddish-Brown |

| Solubility | Soluble in water |

| Typical Dye Content | >98% |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.[1] Specifically, it involves the diazotization of two molar equivalents of 4-Aminonaphthalene-1-sulfonic acid, which are then coupled with one molar equivalent of Benzene-1,3-diamine.

Experimental Protocol

This protocol outlines a representative method for the synthesis of this compound on a laboratory scale.

Materials:

-

4-Aminonaphthalene-1-sulfonic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Benzene-1,3-diamine

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bars

-

Ice bath

-

Buchner funnel and flask

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic acid

-

In a beaker, prepare a suspension of 4-Aminonaphthalene-1-sulfonic acid (2 molar equivalents) in distilled water.

-

Add concentrated hydrochloric acid (approximately 2.5 molar equivalents) to the suspension.

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring. A fine, uniform suspension should be obtained.

-

In a separate beaker, dissolve sodium nitrite (2 molar equivalents) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-Aminonaphthalene-1-sulfonic acid. Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5°C to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

-

In a separate beaker, dissolve Benzene-1,3-diamine (1 molar equivalent) in a dilute aqueous solution of sodium carbonate.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold Benzene-1,3-diamine solution with vigorous stirring.

-

Maintain the temperature below 5°C and a slightly alkaline pH (around 8-9) during the coupling reaction. The pH can be adjusted by adding a sodium carbonate solution as needed.

-

A colored precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude this compound synthesized needs to be purified to remove unreacted starting materials and byproducts. A common and effective method for the purification of water-soluble azo dyes is "salting out".

Experimental Protocol

Procedure:

-

Heat the crude this compound mixture to approximately 60-70°C to ensure the dye is fully dissolved.

-

Gradually add sodium chloride (NaCl) to the warm dye solution with stirring until the dye precipitates out. This process reduces the solubility of the dye in the aqueous solution.

-

Once precipitation is complete, allow the mixture to cool to room temperature and then further cool in an ice bath.

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Purification Workflow

Caption: Purification workflow for this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the laboratory synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and purity of the starting materials.

| Parameter | Theoretical Value / Expected Range | Notes |

| Molar Ratio | 2 : 1 : 2 | (4-Aminonaphthalene-1-sulfonic acid : Benzene-1,3-diamine : NaNO₂) |

| Expected Yield | 70-85% | Based on typical yields for azo dye synthesis. |

| Purity (Post-Purification) | >95% | Assessed by techniques such as UV-Vis spectroscopy or HPLC. |

Conclusion

This technical guide provides a comprehensive, albeit representative, protocol for the synthesis and purification of this compound for laboratory use. The synthesis is based on the well-established diazotization and azo coupling reactions. Purification via salting out is an effective method for isolating the water-soluble dye. Researchers and scientists can adapt this guide for their specific laboratory settings, ensuring adherence to all safety protocols when handling the chemical reagents involved.

References

Unraveling the Staining Symphony: A Technical Guide to the Putative Mechanism of Acid Brown 5 in Biological Applications

For Immediate Release

Ontario, CA – December 1, 2025 – In the intricate world of biological staining, the precise mechanisms of many dyes remain a subject of ongoing investigation. Acid Brown 5 (C.I. 20095), a synthetic double azo dye, presents a compelling case study. While not extensively documented for histological applications, its chemical structure as an anionic dye offers a strong basis for proposing a mechanism of action rooted in the fundamental principles of dye-tissue interaction. This technical guide synthesizes the available information on acid dyes and azo compounds to present a putative mechanism for this compound, aimed at researchers, scientists, and drug development professionals.

Core Principles: Electrostatic and Secondary Forces in Concert

The primary mechanism underpinning the action of this compound in biological staining is believed to be ionic bonding . As an acid dye, it possesses negatively charged sulfonate groups (-SO₃⁻). In an acidic staining solution, tissue proteins become protonated, exposing positively charged amino groups (-NH₃⁺). This creates an electrostatic attraction, drawing the anionic dye molecules to bind with cationic sites within the tissue, a process fundamental to the staining of cytoplasm, collagen, and muscle fibers.

Beyond this primary electrostatic interaction, the double azo structure of this compound likely facilitates secondary, non-covalent interactions that enhance staining specificity and stability. These may include:

-

Van der Waals Forces: The large, planar aromatic rings of the dye molecule can induce temporary dipoles in nearby protein structures, leading to weak but numerous attractive forces.

-

Hydrogen Bonding: The nitrogen atoms within the azo linkages (-N=N-) and other functional groups can act as hydrogen bond acceptors, forming bonds with suitable donor groups on amino acid residues of proteins.

-

Hydrophobic Interactions: The nonpolar regions of the dye molecule may interact with hydrophobic pockets within proteins, further stabilizing the dye-protein complex.

Proposed Staining Pathway

The logical workflow for the interaction of this compound with biological specimens can be conceptualized as a multi-step process, heavily influenced by the pH of the staining environment.

Visualizing the Molecular Interaction

At the molecular level, the interaction is a dynamic process of attraction and binding between the dye molecule and the protein substrate.

Spectroscopic Analysis of Acid Brown 5 in Different Solvents: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of the spectroscopic analysis of the double azo dye, Acid Brown 5 (C.I. 20095), with a focus on its solvatochromic behavior. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines the theoretical principles of UV-Visible and fluorescence spectroscopy, details the experimental protocols for analyzing this compound in various solvents, and presents representative data to illustrate the expected outcomes. Due to the limited availability of specific spectral data for this compound in public literature, the quantitative data herein is presented as a representative example based on the known behavior of similar azo dyes.

Introduction to this compound and Solvatochromism

This compound, also known by its Colour Index number C.I. 20095, is a double azo dye with the molecular formula C₂₆H₁₈Na₂O₆S₂.[1][2] As a synthetic dye, it exhibits a characteristic red-light brown color and is soluble in water and slightly soluble in ethanol.[1] The spectroscopic properties of dyes like this compound are highly dependent on their environment, a phenomenon known as solvatochromism .

Solvatochromism refers to the change in the color of a solution, and thus a shift in the absorption or emission spectrum of a solute, when it is dissolved in different solvents.[3] These shifts are caused by the differential solvation of the dye molecule's ground and excited electronic states.[4] Interactions such as dipole-dipole forces, hydrogen bonding, and polarizability between the dye (solute) and the solvent molecules can alter the energy gap between these states.

-

Bathochromic Shift (Red Shift): The absorption maximum (λmax) shifts to a longer wavelength, typically observed in polar solvents for dyes that are more polar in their excited state. This indicates a stabilization of the excited state.

-

Hypsochromic Shift (Blue Shift): The λmax shifts to a shorter wavelength, occurring when the ground state is more stabilized by the solvent than the excited state.

Analyzing these shifts provides valuable insights into the dye's photophysical properties and the nature of solute-solvent interactions.

Predicted Spectroscopic Data in Various Solvents

The following tables summarize representative quantitative data from the spectroscopic analysis of this compound. This data illustrates the expected solvatochromic effects across solvents of varying polarity.

Note: The following data is illustrative and based on the typical behavior of azo dyes, as specific experimental values for this compound are not widely published.

Table 1: Representative UV-Visible and Fluorescence Spectroscopic Data for this compound

| Solvent | Dielectric Constant (ε) | λmax (Absorption, nm) | λem (Emission, nm) | Stokes Shift (nm) |

| n-Hexane | 1.89 | 475 | 535 | 60 |

| Chloroform | 4.81 | 488 | 552 | 64 |

| Ethanol | 24.55 | 495 | 565 | 70 |

| Methanol | 32.60 | 502 | 578 | 76 |

| DMSO | 46.70 | 510 | 590 | 80 |

| Water | 80.10 | 515 | 605 | 90 |

Detailed Experimental Protocols

This section provides detailed methodologies for conducting the spectroscopic analysis of this compound.

Materials and Reagents

-

Dye: this compound powder (CAS: 5850-05-5)

-

Solvents: Spectroscopic grade n-Hexane, Chloroform, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), and Deionized Water.

-

Equipment: Analytical balance, volumetric flasks (10 mL, 100 mL), micropipettes, quartz cuvettes (1 cm path length).

Instrumentation

-

UV-Visible Spectrophotometer: A double-beam spectrophotometer capable of scanning from 200 nm to 800 nm.

-

Spectrofluorometer: An instrument equipped with a suitable excitation source (e.g., Xenon lamp) and detector for emission scanning.

UV-Visible Spectroscopy Protocol

-

Stock Solution Preparation: Accurately weigh 1.0 mg of this compound and dissolve it in 10 mL of DMSO to prepare a concentrated stock solution (e.g., 100 µg/mL). Ensure complete dissolution.

-

Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions in each target solvent. A typical final concentration for UV-Vis analysis is in the 1-10 µM range. For example, dilute the stock solution 1:100 in each solvent.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place it in both the reference and sample holders and run a baseline correction (autozero) across the desired wavelength range (e.g., 350-700 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the dye solution to be measured, and then fill it with the dye solution. Place it back in the sample holder.

-

Data Acquisition: Scan the absorbance of the sample from 350 nm to 700 nm. Record the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Use the same working solutions prepared for the UV-Vis analysis. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the source lamp to stabilize.

-

Determining Excitation Wavelength: Set the excitation wavelength to the λmax value obtained from the UV-Vis absorption spectrum for the dye in that specific solvent.

-

Emission Scan: Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline (e.g., for λex = 510 nm, scan from 520 nm to 750 nm).

-

Data Acquisition: Record the wavelength of maximum emission (λem). The difference between λem and λmax is the Stokes shift.

Visualization of Workflow and Principles

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying scientific principles.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Principle of positive solvatochromism.

Conclusion

The spectroscopic analysis of this compound in a range of solvents is a powerful method for characterizing its electronic structure and photophysical properties. By systematically measuring the absorption and emission spectra, researchers can quantify the dye's solvatochromic behavior, yielding critical information about its interaction with different chemical environments. The protocols and representative data provided in this guide serve as a robust framework for initiating such studies, which are fundamental for applications in materials science, analytical chemistry, and the development of chemical sensors.

References

An In-depth Technical Guide to the Historical Development and Discovery of Acid Brown 5

This whitepaper provides a comprehensive overview of the historical context, discovery, synthesis, and chemical properties of the synthetic dye, Acid Brown 5 (C.I. 20095). The content is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and data presented for clarity and comparison.

Introduction and Historical Context

The development of this compound is rooted in the broader history of synthetic dye chemistry, which began in earnest in the mid-19th century. The era of synthetic dyes was ushered in by William Henry Perkin's accidental discovery of Mauveine in 1856.[1][2] This event catalyzed a shift from natural colorants to synthetic alternatives derived from coal tar, leading to an explosion in chemical innovation.[2]

A pivotal moment in this chemical revolution was the discovery of the diazotization reaction by German chemist Johann Peter Griess around 1858.[3] This reaction, which converts a primary aromatic amine into a diazonium salt, is the foundational step for producing azo dyes.[1] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), quickly became the largest and most versatile class of synthetic colorants. The first commercial azo dye, Bismarck Brown, was synthesized shortly after Griess's discovery.

Acid dyes, a category to which this compound belongs, are anionic dyes that are typically applied to protein fibers like wool and silk, as well as synthetic polyamides, from an acidic dye bath. The earliest acid dyes appeared in the 1860s, with the first acid dye specifically for wool, Acid Red A, being synthesized in 1877. It is within this vibrant period of industrial and chemical discovery that this compound was developed.

The Discovery and Synthesis of this compound

While the exact date and individual discoverer of this compound are not precisely documented in available literature—a common reality for many commercial dyes from this era—its "discovery" is fundamentally defined by its unique chemical synthesis. This compound is classified as a double azo dye, meaning its structure is created through two sequential azo coupling reactions.

The manufacturing method involves a two-step process built upon the principles of diazotization and azo coupling. The synthesis begins with the diazotization of two molar equivalents of 4-Aminonaphthalene-1-sulfonic acid. This resulting diazonium salt is then coupled with one molar equivalent of a coupling agent, Benzene-1,3-diamine. This specific combination of precursors dictates the final structure and, consequently, the color and properties of the dye.

The logical relationship of the dye's constituent parts can be visualized as follows:

Chemical and Physical Properties

This compound is a water-soluble dye that appears as a reddish-brown powder. Its key identifiers and properties are summarized in the table below. The sulfonic acid groups in its structure are crucial for its water solubility and its classification as an acid dye.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 20095 | |

| CAS Number | 5850-05-5 | |

| Chemical Class | Double Azo Dye | |

| Molecular Formula | C₂₆H₁₈N₄Na₂O₈S₂ (Note: some sources vary on N count) | |

| Molecular Weight | 622.57 g/mol | |

| Appearance | Reddish-brown powder | |

| Solubility | Soluble in water (red-light brown solution) | |

| Light Fastness (ISO) | 2 (on a scale of 1-8) | |

| Washing Fastness (ISO) | 2-3 (on a scale of 1-5) |

Detailed Experimental Protocols

The following section provides a detailed, generalized protocol for the laboratory synthesis of this compound based on established methods for diazotization and azo coupling reactions.

Materials:

-

4-Aminonaphthalene-1-sulfonic acid

-

Benzene-1,3-diamine

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Distilled Water

-

Ice

Protocol:

Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic acid

-

In a beaker, prepare a solution of 4-Aminonaphthalene-1-sulfonic acid in dilute aqueous sodium hydroxide.

-

Cool the solution to 0-5°C in an ice bath with constant stirring. The low temperature is critical to ensure the stability of the diazonium salt to be formed.

-

In a separate beaker, dissolve a stoichiometric amount of Sodium Nitrite (NaNO₂) in cold distilled water.

-

Slowly add the cold sodium nitrite solution to the cooled solution of the aminonaphthalene sulfonic acid.

-

While maintaining the temperature below 5°C, slowly add concentrated Hydrochloric Acid dropwise. The acid reacts with sodium nitrite in situ to form nitrous acid, which then reacts with the primary amine to form the diazonium salt.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt of 4-Aminonaphthalene-1-sulfonic acid and should be used immediately in the next step.

Step 2: Azo Coupling Reaction

-

In a separate, larger beaker, dissolve one molar equivalent of Benzene-1,3-diamine in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 5-10°C in an ice bath.

-

With vigorous and continuous stirring, slowly add the freshly prepared, cold diazonium salt solution (from Step 1) to the cold Benzene-1,3-diamine solution. The coupling reaction should be maintained under alkaline conditions (pH 8-10) to facilitate the electrophilic substitution onto the activated aromatic ring of the diamine.

-

A reddish-brown precipitate of this compound should form immediately or shortly after mixing.

-

Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling is complete.

Step 3: Isolation and Purification

-

Once the coupling reaction is complete, precipitate the dye from the solution by adding a significant amount of Sodium Chloride (a process known as "salting out").

-

Filter the precipitated solid dye using vacuum filtration with a Buchner funnel.

-

Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and other water-soluble impurities.

-

Dry the purified this compound product in a desiccator or a low-temperature oven.

The workflow for this synthesis is illustrated in the diagram below.

Applications

As a versatile acid dye, this compound has found applications in coloring various substrates. Its primary use is in the textile industry for dyeing protein-based fibers such as wool and silk, and synthetic fibers like nylon. It is also utilized in the leather and paper industries to impart a reddish-brown coloration.

Conclusion

This compound is a significant member of the vast family of azo dyes, a testament to the transformative period of synthetic chemistry in the 19th century. While its specific origin story may be lost to history, its chemical identity is clearly defined by its synthesis from 4-Aminonaphthalene-1-sulfonic acid and Benzene-1,3-diamine. The detailed protocols and data provided in this guide offer a technical foundation for researchers and scientists working with this and similar dyestuffs, underscoring the enduring legacy of early dye chemistry in modern scientific applications.

References

An In-depth Technical Guide to the Safety and Handling of Acid Brown 5

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Acid Brown 5 is a di-azo acid dye.[1][2] Its primary application is in the dyeing of textiles, leather, and paper.[1]

| Property | Value | Reference |

| Chemical Name | C.I. This compound | [2] |

| CAS Number | 5850-05-5 | [1] |

| C.I. Number | 20095 | |

| Molecular Formula | C26H18Na2O6S2 | |

| Molecular Weight | 620.57 g/mol | |

| Physical Appearance | Brown Powder | |

| Hue | Reddish Brown | |

| Solubility | Soluble in water |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the SDS of other acid brown dyes, the following hazards are likely.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety. The following precautions are recommended based on general laboratory safety guidelines and information from related acid brown dyes.

| Precaution Type | Recommended Practices |

| Engineering Controls | - Work in a well-ventilated area, preferably in a chemical fume hood. - Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. |

| General Hygiene | - Avoid contact with skin, eyes, and clothing. - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling. |

| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated place. - Keep away from incompatible materials such as strong oxidizing agents. |

| Spill and Disposal | - In case of a spill, avoid generating dust. - Collect the spilled material using a method that does not disperse dust (e.g., HEPA-filtered vacuum) and place it in a suitable container for disposal. - Dispose of waste in accordance with local, state, and federal regulations. |

Toxicological Information

Specific toxicological data for this compound is limited. The primary toxicological concern for azo dyes is their potential to be metabolized into harmful aromatic amines.

Acute Toxicity

No specific LD50 data for this compound was found. However, for a related compound, Acid Brown 355, the oral LD50 in rats is reported to be greater than 2000 mg/kg, which suggests low acute toxicity.

| Endpoint | Value | Species | Route | Reference (Proxy) |

| Oral LD50 | > 2000 mg/kg | Rat | Oral |

Mechanism of Toxicity: Metabolic Activation of Azo Dyes

The primary mechanism of toxicity for many azo dyes involves the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases produced by intestinal microflora. The resulting products are aromatic amines, some of which are known or suspected carcinogens. These aromatic amines can then be absorbed into the bloodstream and undergo further metabolic activation in the liver, leading to the formation of reactive electrophilic species that can bind to DNA, inducing mutations and potentially initiating cancer.

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of a compound like this compound, a series of in vitro and in vivo tests are typically performed. Below are generalized protocols for assessing cytotoxicity and genotoxicity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Conclusion

This compound is a di-azo dye for which specific and comprehensive safety and toxicological data are not widely available. Based on information from related compounds, it should be handled as a substance that can cause skin, eye, and respiratory irritation. The primary long-term health concern associated with azo dyes is their potential metabolic conversion to carcinogenic aromatic amines. Researchers and professionals working with this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. Further toxicological studies on this compound are warranted to fully characterize its safety profile.

References

Potential Research Applications of Acid Brown 5 Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Brown 5, a dis-azo dye, is composed of a 4-aminonaphthalene-1-sulfonic acid moiety coupled to a benzene-1,3-diamine core. While research on the specific biological activities of this compound derivatives is nascent, the structural motifs present in its scaffold are found in numerous compounds with significant pharmacological properties. This technical guide explores the potential research applications of novel this compound derivatives by examining the established bioactivities of related azo dyes and derivatives of its constituent components. We will delve into the prospective utility of these compounds as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This document provides a framework for the rational design, synthesis, and evaluation of new this compound-based compounds, including detailed experimental protocols and an exploration of potential signaling pathways, to guide future research and development in this promising area.

Introduction: The Therapeutic Potential of Azo Compounds

Azo compounds, characterized by the -N=N- functional group, represent the largest class of synthetic organic dyes. Beyond their traditional use in the textile and food industries, there is a growing body of evidence supporting their potential in medicinal chemistry and drug development. The azo linkage can be cleaved by azoreductase enzymes present in the gut microbiome and the liver, leading to the release of constituent aromatic amines. This metabolic activation can be harnessed for targeted drug delivery, particularly to the colon. Furthermore, the rigid, planar structure of many azo compounds allows for intercalation with DNA and interaction with enzyme active sites, leading to a range of biological effects.

This compound (C.I. 20095; CAS 5850-05-5) is a dis-azo dye synthesized from the diazotization of two equivalents of 4-aminonaphthalene-1-sulfonic acid and coupling with one equivalent of benzene-1,3-diamine.[1] By modifying the peripheral functional groups on the naphthalene (B1677914) and benzene (B151609) rings of the this compound scaffold, it is hypothesized that novel derivatives with tailored pharmacological activities can be developed. This guide will explore three key areas of potential research: enzyme inhibition, antimicrobial activity, and anticancer applications.

Potential Therapeutic Applications

Enzyme Inhibition

Derivatives of sulfonated naphthalenes and phenylenediamines have shown inhibitory activity against a variety of enzymes. This suggests that novel this compound derivatives could be designed as specific enzyme inhibitors.

-

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a cornerstone in the management of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest in the cosmetics industry for skin whitening and for the treatment of hyperpigmentation disorders.

-

Pancreatic Lipase (B570770) Inhibition: Pancreatic lipase is a crucial enzyme for the digestion and absorption of dietary fats. Its inhibition is a validated strategy for the treatment of obesity.

Table 1: Hypothetical this compound Derivatives and Their Potential Enzyme Targets

| Derivative Class | Potential Modification | Target Enzyme | Rationale |

| N-substituted Phenylenediamine | Addition of benzyl (B1604629) or other aromatic groups to the free amino groups of the benzene-1,3-diamine core. | Acetylcholinesterase | Aromatic moieties can interact with the peripheral anionic site of AChE. |

| Hydroxylated Naphthalene | Introduction of hydroxyl groups on the naphthalene rings. | Tyrosinase | Phenolic structures are known to chelate the copper ions in the tyrosinase active site. |

| Carboxylic Acid Analogs | Replacement of a sulfonate group with a carboxylic acid or ester. | Pancreatic Lipase | Carboxylic acid-containing compounds can mimic fatty acids and interact with the catalytic triad (B1167595) of the lipase. |

Antimicrobial Activity

The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. Given that this compound contains two sulfonate groups, its derivatives could be explored for antimicrobial properties. Furthermore, phenylenediamine derivatives have also been reported to possess antibacterial and antifungal activity.

Table 2: Potential Antimicrobial Activity of Hypothetical this compound Derivatives

| Derivative Class | Potential Modification | Target Pathogens | Rationale |

| Halogenated Derivatives | Introduction of chlorine, bromine, or fluorine atoms on the aromatic rings. | Gram-positive and Gram-negative bacteria | Halogenation can enhance lipophilicity, facilitating membrane penetration. |

| Quaternary Ammonium (B1175870) Salts | Modification of the amino groups to form quaternary ammonium salts. | Bacteria and Fungi | The positive charge can disrupt microbial cell membranes. |

Anticancer Activity

Azo dyes and their metabolites, particularly aromatic amines, have been studied for their potential carcinogenic and, conversely, anticancer effects. The planar structure of the naphthalene rings in this compound suggests a potential for DNA intercalation. Molecular docking studies on other azo dyes have indicated that they can bind to the active sites of key proteins involved in cancer progression.[2][3][4]

Table 3: Potential Anticancer Mechanisms of Hypothetical this compound Derivatives

| Derivative Class | Potential Modification | Proposed Mechanism of Action | Rationale |

| Nitroaromatic Derivatives | Introduction of nitro groups on the benzene or naphthalene rings. | Induction of apoptosis | Nitroaromatic compounds can generate reactive oxygen species, leading to cellular stress and apoptosis. |

| Metal Complexes | Chelation with transition metals like platinum or copper. | DNA binding and enzyme inhibition | Metal complexes can introduce novel geometries and reactive centers. |

| Kinase Inhibitor Conjugates | Covalent linkage to known kinase inhibitor pharmacophores. | Targeted inhibition of signaling pathways | Hybrid molecules can exhibit dual or enhanced activity. |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives would follow the general principles of azo dye chemistry, involving diazotization and azo coupling reactions.

-

Diazotization: A substituted 4-aminonaphthalene-1-sulfonic acid is dissolved or suspended in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (B80452) (NaNO2) is added dropwise to form the corresponding diazonium salt.

-

Azo Coupling: The diazonium salt solution is then slowly added to a cooled solution of a substituted benzene-1,3-diamine. The pH is maintained to facilitate the electrophilic aromatic substitution, resulting in the formation of the dis-azo dye derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

References

Acid Brown 5 CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant experimental protocols for the diazo dye, Acid Brown 5 (C.I. 20095). The information is tailored for a scientific audience, with a focus on data presentation and detailed methodologies.

Chemical Identity and Properties

This compound is a water-soluble anionic dye belonging to the double azo class. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | disodium;4-amino-3-[[4-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

| C.I. Name | This compound |

| CAS Number | 5850-05-5[1][2] |

| C.I. Number | 20095[1][2] |

| Molecular Formula | C₂₆H₁₈N₆Na₂O₆S₂[1] |

| Molecular Weight | 620.57 g/mol |

| Synonyms | Acid Brown L, Brown 2R, Brown 7R, Brown BN |

Table 2: Physicochemical and Technical Data for this compound

| Property | Value/Description |

| Physical Appearance | Brown Powder |

| Hue | Reddish Brown |

| Solubility | Soluble in water (forms a red-light brown solution); slightly soluble in ethanol (B145695) (forms a shallow orange-brown solution). |

| Behavior in Strong Acid | Turns purple in strong sulfuric acid, with a brown precipitate upon dilution. |

| Dye Content | >98% |

| Light Fastness (ISO) | 2 |

| Washing Fastness (ISO) | 2-3 |

| Perspiration Fastness (ISO) | 3 |

| Applications | Primarily used in the textile, leather, and paper industries. |

Synthesis of this compound

The manufacturing of this compound involves a diazotization and coupling reaction. The process utilizes two molar equivalents of 4-Aminonaphthalene-1-sulfonic acid and one molar equivalent of Benzene-1,3-diamine.

References

Methodological & Application

Application Notes and Protocols for Collagen Staining in Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Following a comprehensive review of scientific literature and histological resources, it has been determined that there is no established or documented histological staining protocol for the specific detection of collagen using a dye identified as "Acid Brown 5." The available data suggests that "this compound" is likely a designation for an industrial dye and is not utilized in biological tissue staining.

This document provides detailed application notes and protocols for two robust, widely accepted, and superior alternative methods for the visualization and quantification of collagen in tissue sections: Masson's Trichrome Stain and Picrosirius Red Stain . These methods offer high specificity and are standard procedures in histology and pathology for assessing fibrosis and other collagen-rich structures.

Masson's Trichrome Stain for Collagen

Principle and Applications

Masson's Trichrome is a classic three-color staining technique that is exceptionally useful for differentiating collagen from other tissue components such as muscle and cytoplasm.[1][2][3][4] The method involves the sequential application of an iron hematoxylin (B73222) for nuclear staining, a red acid dye (e.g., Biebrich scarlet-acid fuchsin) to stain cytoplasm and muscle, and a selective collagen stain (e.g., Aniline Blue or Light Green).[4] A key step involves the use of phosphotungstic and/or phosphomolybdic acid, which acts as a decolorizer for the red dye in the collagen fibers and as a mordant for the collagen stain.

This technique is widely employed in various research and diagnostic applications, including the assessment of fibrosis in liver and kidney biopsies, studies of cardiac and muscular pathologies, and the analysis of tumor stroma.

Quantitative Data Summary

The following table summarizes the key reagents and typical incubation times for the Masson's Trichrome staining protocol. Please note that incubation times may require optimization based on tissue type, fixation method, and reagent manufacturer.

| Step | Reagent | Incubation Time | Purpose |

| 1. | Bouin's Solution (Mordant, Optional) | 1 hour at 56°C or overnight at RT | Improves staining quality, especially for formalin-fixed tissues. |

| 2. | Weigert's Iron Hematoxylin | 5-10 minutes | Stains cell nuclei black/dark purple. |

| 3. | Biebrich Scarlet-Acid Fuchsin | 5-15 minutes | Stains cytoplasm, muscle, and keratin (B1170402) red. |

| 4. | Phosphotungstic/Phosphomolybdic Acid | 5-15 minutes | Differentiates and removes red dye from collagen. |

| 5. | Aniline Blue or Light Green Solution | 5 minutes | Stains collagen and bone matrix blue or green. |

| 6. | 1% Acetic Acid Solution | 1-3 minutes | Rinses and differentiates the collagen stain. |

Expected Results

-

Collagen: Blue or Green

-

Nuclei: Black or Dark Purple

-

Muscle Fibers & Cytoplasm: Red

-

Erythrocytes: Red

Experimental Protocol: Masson's Trichrome Staining

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic/Phosphomolybdic Acid Solution

-

Aniline Blue or Light Green Solution

-

1% Acetic Acid Solution

-

Graded alcohols and xylene

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Mordanting (Optional but Recommended): If tissues were not fixed in Bouin's solution, mordant the sections in pre-warmed Bouin's solution for 1 hour at 56°C or overnight at room temperature.

-

Washing: Rinse sections thoroughly in running tap water until the yellow color from the picric acid is completely removed.

-

Nuclear Staining: Stain with freshly prepared Weigert's iron hematoxylin for 5-10 minutes.

-

Washing: Wash in running tap water for 5-10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 5-15 minutes.

-

Washing: Rinse in distilled water.

-

Differentiation: Place sections in Phosphotungstic/Phosphomolybdic Acid solution for 5-15 minutes. This step is critical for removing the red stain from collagen.

-

Collagen Staining: Without rinsing, transfer the slides directly to Aniline Blue or Light Green solution and stain for 5 minutes.

-

Rinsing and Differentiation: Rinse briefly in distilled water and then differentiate in 1% acetic acid solution for 1-3 minutes.

-

Dehydration and Mounting: Dehydrate the sections rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Visualization of Masson's Trichrome Workflow

Caption: Workflow for Masson's Trichrome staining of tissue sections.

Picrosirius Red (PSR) Stain for Collagen

Principle and Applications

Picrosirius Red (PSR) is a highly specific and sensitive method for the visualization of collagen fibers. The technique utilizes the anionic dye Sirius Red F3B dissolved in a saturated aqueous solution of picric acid. The elongated, planar molecules of Sirius Red align with the long axis of collagen molecules, significantly enhancing their natural birefringence when viewed under polarized light. This property allows for the differentiation of collagen fiber thickness and maturity, with thicker, more organized fibers (Type I collagen) appearing bright orange to red, and thinner, less organized fibers (Type III collagen) appearing green to yellow.

PSR is an excellent choice for both qualitative visualization and quantitative analysis of collagen content in tissue sections. It is simpler and more specific than many trichrome methods.

Quantitative Data Summary

The following table outlines the key reagents and incubation times for the Picrosirius Red staining protocol.

| Step | Reagent | Incubation Time | Purpose |

| 1. | Weigert's Iron Hematoxylin | 8 minutes | Stains cell nuclei black. |

| 2. | Picrosirius Red Solution | 60 minutes | Stains collagen fibers red. |

| 3. | Acidified Water (0.5% Acetic Acid) | 2 changes, brief | Rinses excess stain without removing dye bound to collagen. |

Expected Results

-

Collagen: Red (under bright-field microscopy); Orange-Red (thick fibers) or Green-Yellow (thin fibers) under polarized light.

-

Nuclei: Black

-

Muscle and Cytoplasm: Yellow

Experimental Protocol: Picrosirius Red Staining

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

-

Picrosirius Red Solution (0.1% w/v Sirius Red F3B in saturated aqueous picric acid)

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Acidified Water (0.5% acetic acid in distilled water)

-

Graded alcohols and xylene

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining: Stain nuclei with freshly prepared Weigert's iron hematoxylin for 8 minutes.

-

Washing: Wash in running tap water for 10 minutes.

-

Collagen Staining: Stain in Picrosirius Red solution for 60 minutes at room temperature. This extended incubation ensures equilibrium of dye binding.

-

Washing: Wash in two changes of acidified water. Do not use plain water as it can cause the dye to leach from the thinner collagen fibers.

-

Dehydration and Mounting: Dehydrate rapidly through three changes of absolute ethanol, clear in xylene, and mount with a resinous mounting medium. It is crucial to avoid aqueous solutions after staining.

Visualization of Picrosirius Red Staining Workflow

Caption: Workflow for Picrosirius Red staining of tissue sections.

Concluding Remarks

While a specific protocol for "this compound" in collagen histology is not documented, researchers have access to highly reliable and well-characterized methods like Masson's Trichrome and Picrosirius Red. Masson's Trichrome provides an excellent overview of tissue architecture, while Picrosirius Red offers superior specificity for collagen and enables quantitative analysis through birefringence. The choice of method will depend on the specific research question and the level of detail required.

References

Application Notes and Protocols for Immunohistochemistry Counterstaining

Introduction to Counterstaining in Immunohistochemistry

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections. The primary detection method often results in a colored precipitate (e.g., brown from DAB chromogen) at the site of the target antigen. Counterstaining is a critical subsequent step that involves applying a second stain to provide contrast and highlight the cellular context of the primary stain. A well-chosen counterstain can illuminate tissue morphology, define nuclear and cytoplasmic compartments, and enhance the overall visualization of the target antigen.

While a variety of counterstains are available, the selection depends on the chromogen used for the primary antigen detection to ensure optimal color contrast. This document provides detailed application notes and protocols for commonly used counterstains in IHC.

Note on Acid Brown 5: Extensive literature searches did not yield specific protocols or established use of this compound as a counterstain in immunohistochemistry. The information presented herein focuses on well-validated and commonly employed counterstaining agents.

Commonly Used Counterstains in Immunohistochemistry

The choice of counterstain is primarily dictated by the color of the chromogen used to detect the primary antibody. The goal is to achieve a high-contrast image where the primary stain and the counterstain are easily distinguishable.

| Counterstain | Color of Nuclei | Color of Cytoplasm/Connective Tissue | Common Chromogen Compatibility |

| Hematoxylin (B73222) | Blue/Purple | - | Brown (DAB), Red (AEC, Fast Red) |

| Eosin Y | - | Pink/Red | Blue/Purple (Hematoxylin) |

| Nuclear Fast Red | Red | - | Brown (DAB), Green |

| Methyl Green | Green | - | Red (AEC, Fast Red), Brown (DAB) |

Experimental Protocols

I. Hematoxylin Counterstaining

Hematoxylin is the most widely used nuclear counterstain in IHC. It stains cell nuclei a blue-purple color, providing excellent contrast with brown (DAB) and red (AEC) chromogens.[1][2]

Materials:

-

Mayer's Hematoxylin Solution

-

Scott's Tap Water Substitute (or 0.2% ammonia (B1221849) water)

-

Deionized Water

-

Ethanol (B145695) (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Mounting Medium (aqueous or organic, depending on the chromogen)

Protocol:

-

Following the final wash step after chromogen development, immerse slides in deionized water.

-

Incubate slides in Mayer's Hematoxylin solution for 1-5 minutes. The optimal time will depend on the tissue type and desired staining intensity.

-

Wash the slides in running tap water for 1-5 minutes until the water runs clear.

-

Bluing: Immerse the slides in Scott's Tap Water Substitute or 0.2% ammonia water for 30-60 seconds to turn the hematoxylin from reddish-purple to a crisp blue-purple.

-

Wash the slides in running tap water for 1-5 minutes.

-

Dehydrate the slides through graded ethanol solutions:

-

70% Ethanol for 2 minutes

-

95% Ethanol for 2 minutes (two changes)

-

100% Ethanol for 2 minutes (two changes)

-

-

Clear the slides in xylene (or a suitable substitute) for 5 minutes (two changes).

-

Coverslip the slides using a permanent mounting medium.

II. Eosin Y Counterstaining

Eosin Y is a cytoplasmic counterstain that stains the cytoplasm and connective tissue in varying shades of pink and red. It is most commonly used in conjunction with hematoxylin to produce the classic H&E (Hematoxylin and Eosin) stain, providing comprehensive morphological detail.

Materials:

-

Eosin Y Solution (typically 0.5-1% in 95% ethanol)

-

Deionized Water

-

Ethanol (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Mounting Medium

Protocol (following Hematoxylin staining):

-

After the bluing and washing steps for hematoxylin, immerse the slides in 95% ethanol for 2 minutes.

-

Incubate the slides in Eosin Y solution for 30 seconds to 2 minutes. Staining time should be optimized for the specific tissue and desired intensity.

-

Dehydrate the slides rapidly through graded ethanol solutions:

-

95% Ethanol for 1 minute (two changes)

-

100% Ethanol for 1 minute (two changes)

-

-

Clear the slides in xylene for 5 minutes (two changes).

-

Coverslip using a permanent mounting medium.

III. Nuclear Fast Red Counterstaining

Nuclear Fast Red provides a red nuclear counterstain, which offers a distinct color contrast to brown or green chromogens.[3][4] It is a rapid and simple counterstaining method.

Materials:

-

Nuclear Fast Red Solution

-

Deionized Water

-

Ethanol (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Mounting Medium

Protocol:

-

Following the final wash step after chromogen development, immerse slides in deionized water.

-

Incubate slides in Nuclear Fast Red solution for 2-5 minutes.

-

Wash the slides gently in running tap water for 1 minute.

-

Dehydrate the slides through graded ethanol solutions:

-

70% Ethanol for 2 minutes

-

95% Ethanol for 2 minutes (two changes)

-

100% Ethanol for 2 minutes (two changes)

-

-

Clear the slides in xylene for 5 minutes (two changes).

-

Coverslip using a permanent mounting medium.

Visualizations

References

Application Notes and Protocols: Preparation and Use of Acid Brown Dyes for Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid dyes are anionic dyes that are utilized in histology to stain basic tissue components such as cytoplasm, muscle, and collagen. The staining mechanism relies on the electrostatic interaction between the negatively charged dye molecules and positively charged tissue proteins at an acidic pH. While a specific "Acid Brown 5" is not a commonly documented histological stain, this document provides a generalized protocol for the preparation and application of a generic Acid Brown dye for investigative purposes in histology, based on the principles of acid dye staining.

The following protocols and information are intended to serve as a starting point for researchers interested in exploring the potential of novel acid brown dyes as counterstains or for specific component staining in tissue sections. Optimization of dye concentration, pH, and staining times will be necessary for specific applications and tissue types.

Safety Precautions

Working with any chemical dye requires adherence to safety protocols. Based on safety data sheets for various industrial Acid Brown dyes, the following precautions are recommended.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) for the particular dye being used.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

-

Disposal: Dispose of waste according to institutional, local, and national regulations.

Experimental Protocols

The following are generalized protocols for the preparation of Acid Brown working solutions and their application in staining paraffin-embedded tissue sections. These are starting points and may require significant optimization.

Reagent Preparation

1. Stock Dye Solution (1% w/v)

-

Carefully weigh 1.0 g of Acid Brown dye powder.

-

Dissolve in 100 mL of distilled water. Gentle heating and stirring may be necessary to ensure the dye is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any undissolved particles.

-

Store in a clearly labeled, tightly capped bottle at room temperature, protected from light.

2. Working Staining Solution (0.1% - 0.5% w/v)

The optimal concentration of the working solution will depend on the specific dye and the target tissue. A common starting point for acid dyes is a 0.1% to 0.5% solution.

-

To prepare a 0.1% working solution, dilute 10 mL of the 1% stock solution with 90 mL of distilled water.

-

To create an acidic staining environment, which is crucial for most acid dyes, add 0.5 mL to 1.0 mL of glacial acetic acid to the 100 mL of working solution. The final pH should be in the range of 2.5-4.0.

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse slides in running tap water.

-

-

Nuclear Staining (Optional Counterstain):

-

Stain with a suitable hematoxylin (B73222) solution (e.g., Weigert's iron hematoxylin) for 5-10 minutes to stain cell nuclei.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol if necessary.

-

"Blue" the sections in Scott's tap water substitute or running tap water.

-

Rinse in distilled water.

-

-

Acid Brown Staining:

-

Immerse slides in the Acid Brown working solution for 5-15 minutes. Staining time will need to be optimized.

-

Rinse briefly in a 1% acetic acid solution to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (95% ethanol, two changes of 100% ethanol).

-

Clear in two changes of xylene.

-

Mount with a permanent mounting medium.

-

Data Presentation

The following tables provide a summary of the key quantitative parameters for the preparation of Acid Brown working solutions and a generalized staining protocol.

Table 1: Preparation of Acid Brown Stock and Working Solutions

| Solution | Component | Quantity | Instructions |

| 1% Stock Solution | Acid Brown Dye Powder | 1.0 g | Dissolve in 100 mL distilled water. |

| Distilled Water | 100 mL | ||

| 0.1% Working Solution | 1% Stock Solution | 10 mL | Dilute stock solution with distilled water. |

| Distilled Water | 90 mL | ||

| Glacial Acetic Acid | 0.5 - 1.0 mL | Add to achieve a pH of 2.5-4.0. |

Table 2: Generalized Staining Protocol Timeline

| Step | Reagent | Time | Purpose |

| 1 | Xylene | 2 x 5 min | Deparaffinization |

| 2 | Graded Alcohols | 3 min each | Rehydration |

| 3 | Hematoxylin (optional) | 5-10 min | Nuclear Staining |

| 4 | Acid Brown Working Solution | 5-15 min | Cytoplasmic/Connective Tissue Staining |

| 5 | 1% Acetic Acid | Brief Rinse | Differentiation |

| 6 | Graded Alcohols | 2-3 min each | Dehydration |

| 7 | Xylene | 2 x 3 min | Clearing |

Visualizations

Below is a diagram illustrating the workflow for the preparation of Acid Brown working solutions and the subsequent staining of histological slides.

Caption: Workflow for Acid Brown Solution Preparation and Staining.

References

Application Notes and Protocols: Acid Brown 5 in Leather and Textile Dyeing

Introduction

Acid Brown 5, also identified by Colour Index (C.I.) 20095 and CAS number 5850-05-5, is a double azo dye.[1] As an anionic dyestuff, it is soluble in water and primarily used for dyeing protein fibers like wool and silk, synthetic polyamides such as nylon, and chrome-tanned leather.[2][3] The dyeing mechanism relies on the formation of ionic bonds between the anionic sulfonate groups (SO₃⁻) on the dye molecule and the cationic amino groups (NH₃⁺) on the fibers, a process facilitated by an acidic dye bath.[4] While effective in achieving brown shades, this compound generally exhibits moderate to poor fastness properties, particularly to light, which should be a key consideration in its application.[1]

Application Notes

The application of this compound is governed by the principles of acid dyeing. The process is carried out in a weakly acidic to moderately acidic medium, typically with a pH between 2.5 and 5.5. The acidic environment is crucial as it protonates the amino groups in the protein or polyamide fibers, creating positively charged sites that have a strong affinity for the negatively charged dye anions.

-

For Textiles (Wool, Silk, Nylon): Leveling agents, such as Glauber's salt (sodium sulfate), are often used to ensure even dye uptake and prevent blotchiness, especially with rapid-dyeing fibers. Temperature control is critical; dyeing is typically initiated at a lower temperature (around 40°C) and gradually raised to near boiling (90-100°C) to promote dye penetration and fixation.

-

For Leather: Acid dyes are valued in leather dyeing for their bright shades and good penetration. The process is commonly performed in rotating drums to ensure uniform application. After the dye has penetrated the leather, the pH is lowered, usually with formic acid, to fix the dye to the fibers. The heat resistance of the leather (chrome-tanned vs. vegetable-tanned) dictates the maximum applicable temperature, which is generally between 40-60°C.

Data Presentation

The following tables provide illustrative quantitative data for the application of this compound. This data is based on the typical performance of similar azo-type acid dyes, as specific research data for this compound is limited.

Table 1: Illustrative Dyeing Performance of this compound

| Parameter | Wool | Silk | Nylon | Chrome-Tanned Leather |

| Optimal Dyeing Temperature | 90-100°C | 85-95°C | 95-100°C | 50-60°C |

| Optimal Dye Bath pH | 4.5 - 5.5 | 4.0 - 5.0 | 4.0 - 5.0 | 4.5 - 5.5 (initial), <4.0 (fixation) |

| Dye Concentration (% owf) | 0.5 - 4.0% | 0.5 - 3.0% | 0.5 - 4.0% | 1.0 - 5.0% |

| Glauber's Salt (% owf) | 5 - 10% | 5 - 10% | 5 - 10% | 1 - 5% (for leveling) |

| Typical Dyeing Time | 45 - 60 min | 60 min | 30 - 60 min | 45 - 90 min |

% owf: on weight of fiber/leather

Table 2: Illustrative Fastness Properties of this compound (2% owf)

| Fastness Property | Test Method | Wool Rating (Grey Scale 1-5) | Silk Rating (Grey Scale 1-5) | Nylon Rating (Grey Scale 1-5) | Leather Rating (Grey Scale 1-5) |

| Washing (Color Change) | ISO 105-C06 | 2 - 3 | 2 | 3 | 2 - 3 |

| Washing (Staining) | ISO 105-C06 | 3 | 2 - 3 | 3 - 4 | 3 |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 2 | 2 | 2 | 2 |

| Rubbing (Dry) | ISO 105-X12 | 4 | 3 - 4 | 4 | 4 |

| Rubbing (Wet) | ISO 105-X12 | 2 - 3 | 2 | 3 | 2 - 3 |

| Perspiration (Acidic) | ISO 105-E04 | 3 | 2 - 3 | 3 | 3 |

Fastness is rated on a scale of 1 to 5, where 5 represents the highest fastness.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Wool Fabric with this compound

-

Materials and Reagents:

-

Scoured wool fabric

-

This compound dye

-

Glauber's salt (Sodium Sulfate)

-

Acetic acid (or formic acid)

-

Non-ionic detergent

-

Laboratory dyeing machine (e.g., shaking water bath)

-

-

Fabric Preparation:

-

Thoroughly scour the wool fabric with a 1 g/L non-ionic detergent solution at 40-50°C to remove impurities.

-

Rinse the fabric with warm and then cold water until clear.

-

-

Dye Bath Preparation (Liquor Ratio 40:1):

-

Prepare the dye bath with the required volume of distilled water.

-

Add 5-10% owf Glauber's salt as a leveling agent.

-

Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.

-

Separately prepare a stock solution of this compound by dissolving the calculated amount of dye powder in a small volume of hot water.

-

-

Dyeing Procedure:

-

Introduce the pre-wetted wool fabric into the blank dye bath at 40°C and run for 10 minutes for equilibration.

-

Add the pre-dissolved dye solution to the bath.

-

Raise the temperature to 98-100°C at a rate of approximately 1.5°C/minute.

-

Hold the temperature at the boil for 45-60 minutes, ensuring gentle agitation.

-

-

Rinsing and After-treatment:

-

Cool the dye bath down to 70°C.

-

Remove the dyed fabric and rinse thoroughly with warm, then cold water until the rinse water is clear.

-

Perform a soaping treatment by washing the fabric with 2 g/L non-ionic detergent at 50°C for 15 minutes to remove unfixed dye.

-

Rinse again with cold water, hydro-extract, and air dry away from direct sunlight.

-

Protocol 2: Drum Dyeing of Chrome-Tanned Leather with this compound

-

Materials and Reagents:

-

Chrome-tanned leather (shaved to desired thickness)

-

This compound dye

-

Formic acid

-

Ammonia

-

Leveling agent

-

Fatliquor

-

Laboratory drum

-

-

Leather Preparation (Neutralization):

-

Wash the leather in the drum with water at 35°C.

-

Neutralize the leather to a pH of 5.0-5.5 using a mild alkali like sodium bicarbonate or sodium formate.

-

Rinse thoroughly to remove neutralizing salts.

-

-

Dye Bath Preparation and Dyeing:

-

Set the drum with 200% water (on shaved weight) at 40-50°C.

-

Add a suitable leveling agent and run for 10 minutes.

-

Add the pre-dissolved this compound dye solution (1-5% on shaved weight).

-

Run the drum for 45-60 minutes to allow for full penetration of the dye.

-

-

Fixation and Rinsing:

-

Fix the dye by adding 1-2% formic acid (diluted 1:10 with water) in two or three portions over 30 minutes. This will lower the pH to approximately 3.5-4.0, ensuring the dye is ionically bound to the leather.

-

Run the drum for an additional 20-30 minutes.

-

Drain the bath and rinse the leather with water at 40°C until the water runs clear.

-

-

Fatliquoring and Finishing:

-

In a fresh float of water (100-150%) at 50-60°C, add a suitable fatliquoring agent to soften the leather.

-

Run for 45-60 minutes.

-

Drain the bath, rinse, and allow the leather to drain completely.

-

The leather is then set out, dried, and conditioned for finishing.

-

Protocol 3: Standard Fastness Testing

-

Washing Fastness (ISO 105-C06):

-

A dyed specimen is stitched between two undyed standard adjacent fabrics (e.g., cotton and wool).

-

The composite sample is washed in a standard soap solution at a specified temperature (e.g., 40°C or 50°C) for 30 minutes in a launder-o-meter.

-

The change in color of the dyed specimen and the degree of staining on the adjacent fabrics are assessed using standard grey scales.

-

-

Light Fastness (ISO 105-B02):

-

A dyed specimen is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions.

-

Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed.

-

The fading of the test specimen is compared to the fading of the blue wool standards to determine the lightfastness rating.

-

-

Rubbing Fastness (ISO 105-X12):

-

A specimen of the dyed fabric is rubbed with a standard dry and a wet cotton cloth under a specified pressure using a crockmeter.

-

The amount of color transferred to the white cotton cloths is assessed using the grey scale for staining.

-

Visualizations

Caption: Experimental workflow for the exhaust dyeing of textile fabrics.

Caption: Experimental workflow for the drum dyeing of leather.

Caption: Logical relationship of the acid dyeing mechanism on protein fibers.

References

Application Notes and Protocols for Quantitative Protein Analysis Using Dye-Binding Method

Note on Assay Terminology: The term "Acid Brown 5 Assay" does not correspond to a recognized standard method for protein quantification in scientific literature. However, the principles of a dye-binding assay under acidic conditions are characteristic of the widely used Bradford Protein Assay . The following application notes and protocols are based on the Bradford method, which involves the binding of Coomassie Brilliant Blue G-250 dye to proteins, resulting in a color change from brown/reddish to blue.[1][2] This method is a cornerstone of protein quantification in research and drug development.

Application Notes

1. Introduction

The Bradford protein assay, developed by Marion M. Bradford in 1976, is a rapid and sensitive colorimetric method for the quantification of total protein in a solution.[2] The assay is based on the binding of the dye Coomassie Brilliant Blue G-250 to proteins under acidic conditions.[1][3] This interaction causes a shift in the dye's absorption maximum from 465 nm (brownish-red) to 595 nm (blue). The intensity of the blue color, measured by a spectrophotometer, is proportional to the protein concentration in the sample.

2. Principle of the Assay

Under acidic conditions, the Coomassie Brilliant Blue G-250 dye exists in a cationic, reddish-brown form. When proteins are present, the dye binds primarily to basic (especially arginine) and aromatic amino acid residues. This binding stabilizes the anionic, blue form of the dye. The amount of the blue dye-protein complex formed is proportional to the amount of protein in the sample. By measuring the absorbance at 595 nm and comparing it to a standard curve generated with a known protein, typically Bovine Serum Albumin (BSA), the concentration of an unknown protein sample can be determined.

3. Applications in Research and Drug Development

The quantitative analysis of proteins is fundamental in numerous areas of research and drug development:

-

Protein Purification: To monitor the protein concentration at various stages of purification.

-

Biochemical Assays: To ensure that equal amounts of protein are used in various experiments, such as Western blotting, ELISA, and enzyme activity assays.

-

Drug Discovery: To determine the concentration of protein targets, antibodies, and other protein-based therapeutics.

-

Cell Biology: To measure protein content in cell lysates for studies on gene expression and cellular responses to stimuli.

-

Quality Control: In the biopharmaceutical industry, to ensure the correct concentration of protein drugs in final formulations.

4. Advantages and Limitations

| Advantages | Limitations |

| Fast and Simple: The assay is quick to perform, typically requiring a short incubation period. | Protein-to-Protein Variation: The assay's response can vary depending on the amino acid composition of the protein. |

| Sensitive: It can detect protein concentrations in the range of 1 to 2000 µg/mL, depending on the format. | Incompatibility with Detergents: The presence of detergents like SDS can interfere with the assay. |